Spirostan, |A-D-glucopyranoside deriv

Description

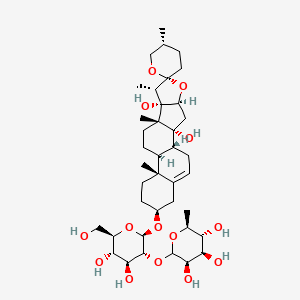

Spirostan, α-D-glucopyranoside derivatives are a class of steroidal glycosides characterized by a spirostan core (a 27-carbon skeleton with a fused cyclohexane and cyclopentane ring system) linked to α-D-glucopyranoside moieties. These compounds are predominantly isolated from plants in the Dioscorea and Agave genera . Structurally, they feature a (25R)- or (25S)-spirostan configuration, with glycosylation at the 3β-hydroxy position. For example, progenin III palmitate and progenin III linoleate from *Dioscorea cayenensis are esterified at the 6-O position of the glucopyranosyl unit with palmitic and linoleic acids, respectively . Their isolation involves methanol extraction followed by chromatographic purification, and structural elucidation relies on NMR, HRESIMS, and IR spectroscopy .

Properties

Molecular Formula |

C39H62O14 |

|---|---|

Molecular Weight |

754.9 g/mol |

IUPAC Name |

(3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33?,34-,35+,36+,37-,38-,39-/m1/s1 |

InChI Key |

DGFVATVOFRGGFO-RIADBMNXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)O)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structure

- Spirostan backbone : A 27-carbon steroidal structure with a spiroketal linkage at C-22 and C-26, conferring rigidity *.

- Glycosylation: α-D-Glucopyranoside is typically attached via a β-glycosidic bond to the 3β-hydroxy group. Additional sugars, such as α-L-rhamnopyranosyl, may form branched oligosaccharides *.

- Esterification: Fatty acids (e.g., palmitate, linoleate) or aromatic acyl groups (e.g., 4-methoxybenzoyl) are often esterified at the 6-O position of the glucose unit, enhancing lipophilicity *.

Representative Examples

Comparison with Similar Compounds

Glycosylation Patterns

- Spirostan, α-D-Glucopyranoside Derivatives: Feature α-D-glucopyranoside as the primary sugar, often with a rhamnose branch (e.g., O-α-L-rhamnopyranosyl-(1→2)) . Example: Asparanin A has a linear β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside chain .

- Furostanol Glycosides: Contain a furostan backbone (non-spiroketal) with β-D-glucopyranoside at C-24. These are biosynthetic precursors to spirostans *.

- Timosaponins: Include β-D-galactopyranoside or β-D-xylopyranosyl units in branched glycosidic chains (e.g., Timosaponin F: glucopyranosyl-(1→2)-galactopyranoside) *.

Esterification and Functionalization

- Fatty Acid Esters: Spirostan derivatives like progenin III palmitate have 6-O-palmitoyl/linoleoyl groups, which improve membrane permeability . Comparatively, 4-methoxybenzoyl esters in synthetic glucopyranosides (e.g., Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside) enhance stability but reduce water solubility .

- Sulfonylation and Acylation: Compounds like N-acetylsulfanilyl-α-D-glucopyranoside derivatives exhibit altered pharmacokinetics due to sulfonamide groups, unlike natural spirostans *.

Pharmacological Activities

Key Research Findings

- Natural vs. Synthetic Derivatives :

- Structure-Activity Relationships: The 25R configuration in spirostans enhances binding to steroid receptors compared to 25S isomers . 6-O-acylation with unsaturated fatty acids (e.g., linoleate) improves antitumor efficacy by 30–40% over non-esterified analogs .

Data Tables

Table 1: Spectral Data for Selected Compounds

| Compound | [α]D (MeOH) | HRESIMS (m/z) | Key NMR Signals (δ, ppm) |

|---|---|---|---|

| Progenin III palmitate | −27.0 | 757.4403 [M+H]+ | 5.38 (H-6, glucopyranosyl ester) |

| (5β,25S)-Spirostan-3β,15α,23α-triol-3-O-glucopyranoside | −47.8 | 772.94 [M+H]+ | 4.92 (H-1, β-D-galactopyranoside) |

Q & A

Q. What experimental approaches are recommended for isolating Spirostan A-D-glucopyranoside derivatives from plant sources?

Answer:

- Extraction Methods: Use polar solvents (e.g., methanol, ethanol, or water-ethanol mixtures) to solubilize glycosides. Sequential extraction with increasing solvent polarity can enhance yield .

- Purification: Column chromatography (silica gel, Sephadex LH-20) or HPLC with C18 columns. Monitor fractions via TLC (silica gel plates, vanillin-sulfuric acid staining) .

- Critical Considerations: Optimize solvent systems based on compound polarity. Validate purity using HPLC-PDA or LC-MS with reference standards .

Q. How can NMR spectroscopy be employed to confirm the structure of Spirostan A-D-glucopyranoside derivatives?

Answer:

- 1D NMR (¹H, ¹³C): Identify anomeric protons (δ 4.3–5.5 ppm for α/β-D-glucopyranosyl) and spirostan aglycone signals (e.g., methyl groups at δ 0.6–1.2 ppm) .

- 2D NMR (COSY, HSQC, HMBC): Correlate glycosidic linkages (e.g., HMBC to confirm sugar attachment to the spirostan core) .

- Reference Data: Compare with published spirostan glycoside spectra (e.g., spicatoside B in ) .

Q. What in vitro assays are suitable for evaluating the bioactivity of these compounds?

Answer:

- Antitumor Activity: MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

- Anti-inflammatory Assays: Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

- Dosage: Use concentrations ranging from 1–100 µM, validated via dose-response curves .

Advanced Research Questions

Q. How can synthetic routes be optimized for Spirostan A-D-glucopyranoside derivatives with modified sugar moieties?

Answer:

- Glycosylation Strategies: Use Schmidt or Koenigs-Knorr reactions with protected sugar donors. Protect hydroxyl groups on the spirostan core to avoid side reactions .

- Stereochemical Control: Employ trichloroacetimidate donors for α/β-selectivity. Monitor via ¹H NMR coupling constants (J = 3–4 Hz for α-configuration) .

- Case Study: Methyl-α-D-glucopyranoside synthesis via mercury(II)-assisted solvolysis () .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer:

- Standardization: Ensure consistent cell lines, assay protocols, and compound purity (e.g., ≥95% by HPLC) .

- Mechanistic Studies: Use transcriptomics or proteomics to identify off-target effects. Compare results with structurally similar derivatives .

- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report p-values and confidence intervals .

Q. What computational methods are effective for studying structure-activity relationships (SAR) in these compounds?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, COX-2). Validate with free energy calculations (MM-PBSA/GBSA) .

- QSAR Models: Train models with descriptors like logP, polar surface area, and glycosidic bond angles. Validate via leave-one-out cross-validation .

- Data Sources: Curate bioactivity data from ChEMBL or PubChem, ensuring exclusion of low-quality entries .

Q. How can researchers ensure reproducibility in spectral data (NMR, MS) for novel derivatives?

Answer:

- Data Deposition: Share raw NMR (FID files) and MS spectra in repositories like Figshare or Zenodo, citing DOIs in publications .

- Cross-Validation: Compare with synthetic analogs (e.g., methyl-α-D-glucopyranoside in ) or commercial standards .

- Reporting Standards: Follow MIAB guidelines for NMR assignments and mzML standards for MS data .

Methodological Best Practices

- Experimental Design: Use factorial design (e.g., 2² factorial) to optimize extraction/synthesis parameters .

- Data Presentation: Format tables in Word with Roman numerals (Table I, II) and ensure self-explanatory figure captions () .

- Ethical Compliance: For in vivo studies, include ethics approval details (e.g., IACUC number) and randomization methods () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.